molecular formula C6H7ClN2O B13111336 (R)-2-Chloro-1-(pyrazin-2-yl)ethanol

(R)-2-Chloro-1-(pyrazin-2-yl)ethanol

Cat. No.: B13111336
M. Wt: 158.58 g/mol
InChI Key: UUDOAGGITCXZJP-LURJTMIESA-N
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Description

(R)-2-Chloro-1-(pyrazin-2-yl)ethanol is a chiral alcohol derivative characterized by a pyrazine ring substituted at the 2-position and a chlorinated ethanol moiety. For example, (R)-2-chloro-1-(pyridin-3-yl)ethanol is synthesized via kinetic resolution using Candida antarctica lipase , suggesting analogous biocatalytic strategies might apply to the pyrazine variant. Pyrazine-containing compounds are of particular interest due to their prevalence in bioactive molecules, though the pyrazin-2-yl substituent in this compound distinguishes it from more commonly studied phenyl or chlorophenyl analogs.

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

(1R)-2-chloro-1-pyrazin-2-ylethanol

InChI

InChI=1S/C6H7ClN2O/c7-3-6(10)5-4-8-1-2-9-5/h1-2,4,6,10H,3H2/t6-/m0/s1

InChI Key

UUDOAGGITCXZJP-LURJTMIESA-N

Isomeric SMILES

C1=CN=C(C=N1)[C@H](CCl)O

Canonical SMILES

C1=CN=C(C=N1)C(CCl)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Bases Solvent(s) Temperature Range Yield (%) Enantiomeric Excess (ee) Notes
Halogenation & Hydrolysis 2,3-Dichloropyrazine + diaryl imine K2CO3, Cs2CO3, HCl, TFA, AcOH CH2Cl2, CHCl3, toluene −40°C to 60°C (0–40°C preferred) ≥50% Not specified Avoids lacrymatory intermediates
Enantioselective Bioreduction 1-(Pyrazin-2-yl)ethanone ketone Carbonyl reductases, IPA, buffer Phosphate buffer, DMSO 35°C 45–59% Up to 99.8% (R)-enantiomer Scalable to 0.5 kg, high enantioselectivity
Condensation & Reflux 2-Chloro-3-hydrazinopyrazine + aldehydes Glacial acetic acid (catalyst) Ethanol Reflux (~78°C) High yield Not chiral-specific Used for hydrazine derivatives, informs pyrazine chemistry

Research Findings and Notes

  • The enzymatic reduction method is particularly valuable for producing enantiomerically pure (R)-2-Chloro-1-(pyrazin-2-yl)ethanol, which is critical for pharmaceutical applications where stereochemistry affects biological activity.
  • The halogenation and hydrolysis route from dichloropyrazine derivatives provides a robust chemical synthesis avoiding hazardous intermediates and allowing for moderate to good yields.
  • Solvent choice and reaction temperature critically influence the selectivity and yield of the chlorohydrin formation step. Chlorinated solvents and mild temperatures are preferred to optimize reaction control.
  • Analytical techniques such as chiral HPLC (e.g., Chiralpak AS-H column) are used to determine enantiomeric excess and confirm the stereochemical purity of the product.
  • The preparation methods are adaptable for scale-up, which is essential for medicinal chemistry and industrial production.

Chemical Reactions Analysis

Types of Reactions

®-2-Chloro-1-(pyrazin-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-chloro-1-(pyrazin-2-yl)acetaldehyde or 2-chloro-1-(pyrazin-2-yl)acetone.

    Reduction: Formation of 2-chloro-1-(pyrazin-2-yl)ethane.

    Substitution: Formation of 2-azido-1-(pyrazin-2-yl)ethanol or 2-thio-1-(pyrazin-2-yl)ethanol.

Scientific Research Applications

Chiral Building Block

Chiral alcohols are pivotal in the synthesis of various pharmaceuticals. (R)-2-Chloro-1-(pyrazin-2-yl)ethanol serves as a valuable intermediate in the preparation of chiral drugs. Its enantiomeric purity is crucial for the biological activity of the resulting compounds. Studies have shown that compounds derived from chiral alcohols can exhibit significant pharmacological effects, making them essential in drug formulation .

Synthesis of Anticancer Agents

Recent research has highlighted the utility of (R)-2-Chloro-1-(pyrazin-2-yl)ethanol in synthesizing selective CCR4 antagonists, which are being explored for their potential in treating various cancers. The compound's structure allows for modifications that enhance potency and selectivity against cancer cell lines .

Acetylcholinesterase Inhibition

Research indicates that derivatives of (R)-2-Chloro-1-(pyrazin-2-yl)ethanol may possess acetylcholinesterase inhibitory activity, which is beneficial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. Compounds designed from this scaffold have shown promise in enhancing cholinergic neurotransmission by inhibiting the breakdown of acetylcholine .

Antioxidant Properties

Studies have also assessed the antioxidant properties of compounds related to (R)-2-Chloro-1-(pyrazin-2-yl)ethanol. These properties are vital for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Case Studies

StudyFocusFindings
Study on CCR4 AntagonistsSynthesis and EvaluationIdentified potent CCR4 antagonists derived from (R)-2-Chloro-1-(pyrazin-2-yl)ethanol with promising anticancer activity .
Alzheimer's Disease ResearchAcetylcholinesterase InhibitionCompounds synthesized from (R)-2-Chloro-1-(pyrazin-2-yl)ethanol exhibited significant AChE inhibition, suggesting potential for AD treatment .
Antioxidant Activity AssessmentBiological EvaluationDerivatives showed notable antioxidant effects, indicating their potential role in mitigating oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of ®-2-Chloro-1-(pyrazin-2-yl)ethanol involves its interaction with specific molecular targets. The chloro and hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The pyrazine ring can also engage in π-π stacking interactions, contributing to the compound’s overall biological effect.

Comparison with Similar Compounds

Table 2: Critical Parameters in Asymmetric Reductions

Parameter Impact on (R)-2-Chloroethanol Derivatives Example Compound Optimal Conditions
Co-substrates Glycerol (20% w/v) boosts NADPH regeneration (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol 20% glycerol, pH 7.0, 30°C
Temperature Thermotolerant strains (e.g., Acinetobacter sp.) maintain activity up to 45°C Same as above 30–45°C
Substrate Concentration High concentrations (>10 g/L) reduce reaction rates (R)-2-Chloro-1-(3-chlorophenyl)ethanol 10 g/L
Cyclodextrins Methyl-β-cyclodextrin (MCD) enhances solubility and ee (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol 10 mM MCD in DES

Insights for Pyrazin-2-yl Variant:

  • The pyrazine ring’s electron-deficient nature may reduce substrate solubility compared to phenyl analogs, necessitating cyclodextrin or DES additives .

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